Allyxycarb
Overview
Description
Allyxycarb is a compound that has garnered significant attention in various scientific fields due to its unique properties and versatile applications. It is a hydrophilic molecule, meaning it has an affinity for water, which makes it highly soluble in aqueous environments. This characteristic is crucial for its functionality in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyxycarb can be synthesized through several methods, including chain-growth polymerization, solution polymerization, suspension polymerization, photo-polymerization, and step-growth polymerization . These methods involve the use of hydrophilic monomers that form a three-dimensional network structure upon polymerization. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the properties of the resulting hydrol.
Industrial Production Methods: In industrial settings, hydrol is often produced using large-scale polymerization techniques. These methods include physical cross-linking, chemical cross-linking, and radiation cross-linking . The choice of method depends on the desired properties of the hydrol, such as its mechanical strength, biocompatibility, and water retention capacity.
Chemical Reactions Analysis
Types of Reactions: Allyxycarb undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and substitution . These reactions are essential for modifying its properties and enhancing its functionality in different applications.
Common Reagents and Conditions: The hydrolysis of hydrol typically involves the use of acidic or alkaline conditions, with the reaction rate being influenced by the pH and temperature . Oxidation reactions may require oxidizing agents such as hydrogen peroxide, while reduction reactions often involve reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of smaller hydrophilic molecules, while oxidation may produce more reactive oxygen species. Reduction reactions can yield less oxidized forms of hydrol, and substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Allyxycarb has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a solvent and a reactant in various chemical reactions. In biology, hydrol plays a crucial role in cellular processes, including signal transduction and enzyme activity. In medicine, it is utilized in drug delivery systems, tissue engineering, and wound healing. Industrial applications of hydrol include its use in the production of hydrogels, which are employed in agriculture, food processing, and environmental remediation.
Mechanism of Action
The mechanism of action of hydrol involves its interaction with water molecules and other hydrophilic substances . At the molecular level, hydrol forms hydrogen bonds with water, which enhances its solubility and facilitates its participation in various chemical and biological processes. The pathways involved in its mechanism of action include hydration, hydrolysis, and hydrogen bonding, which are critical for its functionality in different applications.
Comparison with Similar Compounds
Allyxycarb can be compared with other hydrophilic compounds, such as alcohols, phenols, and carboxylic acids . While all these compounds contain hydroxyl groups, hydrol is unique in its ability to form extensive hydrogen-bonding networks, which enhances its solubility and reactivity. Similar compounds include methanol, ethanol, and glycerol, each of which has distinct properties and applications. For instance, methanol is commonly used as a solvent and fuel, while glycerol is widely used in pharmaceuticals and cosmetics.
Properties
IUPAC Name |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-6-8-18(9-7-2)15-12(3)10-14(11-13(15)4)20-16(19)17-5/h6-7,10-11H,1-2,8-9H2,3-5H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEHFRAORPEGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(CC=C)CC=C)C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041592 | |
Record name | Allyxycarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6392-46-7 | |
Record name | Allyxycarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6392-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyxycarb [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006392467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyxycarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyxycarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYXYCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66S9S03B4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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